molecular formula C19H30N2O2 B1333076 tert-butyl 4-(4-isopropylanilino)tetrahydro-1(2H)-pyridinecarboxylate CAS No. 241499-44-5

tert-butyl 4-(4-isopropylanilino)tetrahydro-1(2H)-pyridinecarboxylate

Cat. No. B1333076
M. Wt: 318.5 g/mol
InChI Key: ZQGATDGLYABDTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl substituted pyridine derivatives is described in several papers. For instance, a transition-metal-free method for synthesizing 3,4-disubstituted pyridine derivatives with a tert-butyl group at the 4-position is reported, which involves regioselective addition of t-Bu2Mg to TIPS-activated pyridines followed by microwave-assisted aromatization . Another paper describes the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an important intermediate for anticancer drugs, through a four-step process starting from piperidin-4-ylmethanol . Additionally, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is detailed, which is an intermediate in the synthesis of crizotinib .

Molecular Structure Analysis

The molecular structure of tert-butyl substituted compounds has been studied using various techniques. For example, the molecular structures of three 4-tert-butylpyrazoles were determined using X-ray crystallography and NMR spectroscopy . The study of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate also involved X-ray diffraction to confirm the structure .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl substituted pyridine derivatives is explored in several papers. One study discusses the silver-catalyzed π-cyclizations of tert-butyl 3-oxopent-4-ynoate, leading to the formation of different ring structures depending on the conditions . Another paper describes the reaction of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate with maleic anhydride to form a Diels-Alder endo-adduct and further transformations of this adduct .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted compounds are often related to their molecular structure and reactivity. For instance, the crystallization behavior of 4-tert-butylpyrazoles is influenced by the presence of the tert-butyl substituent, which can lead to different tautomeric forms and crystal packing . The thermal, X-ray, and DFT analyses of tert-butyl substituted thienopyridine derivatives provide insights into their stability and intramolecular hydrogen bonding .

Scientific Research Applications

Synthesis and Chemical Transformations

tert-butyl 4-(4-isopropylanilino)tetrahydro-1(2H)-pyridinecarboxylate and its derivatives are involved in various synthesis and chemical transformation processes. For instance, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, a related compound, has been synthesized and reacted with other chemicals like maleic anhydride, leading to the formation of complex end-products (Moskalenko & Boev, 2014).

Role in Synthesis of Nucleophilic Bases

Similar compounds, such as 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, have been synthesized, showing properties of weak nucleophilic bases. These compounds demonstrate a Janus group effect, which impacts their chemical behavior and potential applications in organic syntheses (Balaban et al., 2004).

Intermediate in Anticancer Drug Synthesis

tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another related compound, is an important intermediate in the synthesis of small molecule anticancer drugs. Its synthesis from commercially available materials and its role in developing novel antitumor drugs highlight its significance in pharmaceutical research (Zhang et al., 2018).

Involvement in Antibiotic Synthesis

Compounds like tert-butyl 4-thiazolecarboxylate, which bear structural similarities, have been used in the synthesis of complex heterocyclic cores of thiopeptide antibiotics. This involves processes like C-2 (hetero)arylation, highlighting the compound's role in the development of novel antibiotics (Martin et al., 2008).

properties

IUPAC Name

tert-butyl 4-(4-propan-2-ylanilino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-14(2)15-6-8-16(9-7-15)20-17-10-12-21(13-11-17)18(22)23-19(3,4)5/h6-9,14,17,20H,10-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGATDGLYABDTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377352
Record name tert-butyl 4-(4-isopropylanilino)tetrahydro-1(2H)-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819985
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

tert-butyl 4-(4-isopropylanilino)tetrahydro-1(2H)-pyridinecarboxylate

CAS RN

241499-44-5
Record name tert-butyl 4-(4-isopropylanilino)tetrahydro-1(2H)-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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